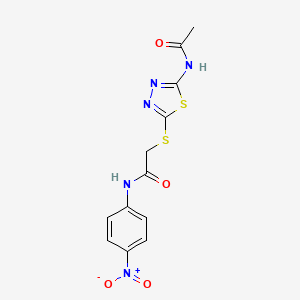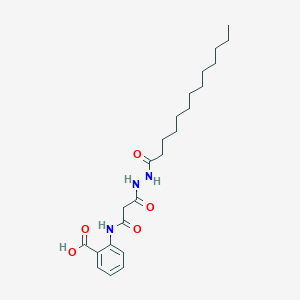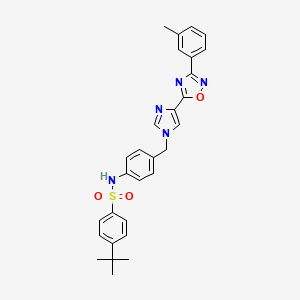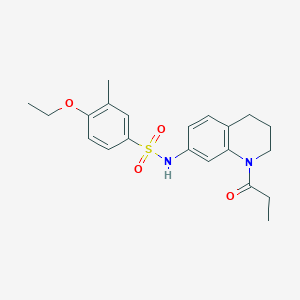
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea, also known as NMPU, is a urea-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. NMPU has been shown to exhibit potent biological activity, making it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body. For example, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. By inhibiting DPP-4, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea may help to improve glucose control in patients with diabetes. 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has also been shown to inhibit the activity of the receptor tyrosine kinase Axl, which is involved in the development and progression of cancer.
Biochemical and Physiological Effects
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. For example, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation in animal models of arthritis, and improve glucose control in animal models of diabetes. 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea in scientific research is its potent biological activity, which makes it a promising candidate for the development of new therapeutic agents. 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is also relatively easy to synthesize, making it more accessible to researchers. However, one limitation of using 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea in lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea and its potential side effects.
Orientations Futures
There are many potential future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea. For example, further studies are needed to fully understand the mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea and its potential applications in the development of new therapeutic agents. Additionally, more research is needed to evaluate the safety and efficacy of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea in animal and human studies. Other potential future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea include investigating its potential applications in the treatment of other diseases such as neurodegenerative disorders and infectious diseases. Overall, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea is a promising compound that has the potential to make a significant impact in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea involves the reaction of 1-naphthalenylmethanamine with 2-(3-oxopiperazin-1-yl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting product is then treated with urea to yield 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea. The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been optimized to improve the yield and purity of the compound, making it more suitable for use in scientific research.
Applications De Recherche Scientifique
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has been investigated as a potential inhibitor of various enzymes and receptors involved in the development and progression of diseases such as cancer, diabetes, and Alzheimer's disease. 1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-15-26(13-12-23-21)20-11-4-3-10-19(20)25-22(28)24-14-17-8-5-7-16-6-1-2-9-18(16)17/h1-11H,12-15H2,(H,23,27)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARTZUVMYNUDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2854290.png)







![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2854302.png)

